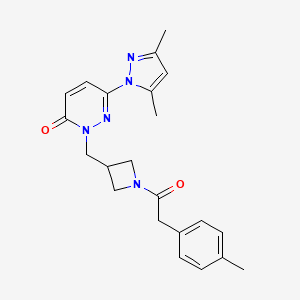

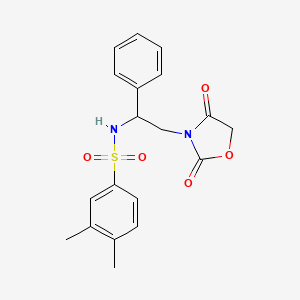

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research : Compounds similar to N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide have been explored for their potential in cancer therapy. For instance, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a related molecule, has shown promise as a small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor, which can antagonize tumor growth in animal models of cancer. This type of research is significant in developing new cancer therapeutics, especially for targeting specific pathways like HIF-1 that are crucial in tumor growth and survival (Mun et al., 2012).

Antibacterial Properties : Some derivatives of this compound have been studied for their antibacterial properties. For example, certain N-substituted sulfonamides bearing a benzodioxane moiety have demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Inhibition of Enzymes and Biological Pathways : These compounds have been investigated for their ability to inhibit various biological pathways and enzymes. For instance, some derivatives have shown inhibitory effects on enzymes like kynurenine 3-hydroxylase, which is significant for exploring new treatments for conditions related to this enzyme's activity (Röver et al., 1997).

Photodynamic Therapy for Cancer : Certain derivatives have been explored for their role in photodynamic therapy for cancer treatment. For example, zinc phthalocyanine derivatives substituted with sulfonamide groups have shown high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Other Therapeutic Applications : Additional research has been conducted to explore the potential of these compounds in various therapeutic areas, including anti-inflammatory, analgesic, antioxidant, and antiviral activities (Küçükgüzel et al., 2013).

Mechanism of Action

Target of Action

The primary targets of N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3,4-dimethylbenzenesulfonamide are the histone acetyltransferase paralogues p300 and CREB-binding protein (CBP) . These are key transcriptional co-activators essential for a multitude of cellular processes and have been implicated in human pathological conditions, including cancer .

Mode of Action

this compound acts as a potent, selective, and drug-like catalytic inhibitor of p300 and CBP . It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300 .

Biochemical Pathways

The compound affects the dynamic and reversible acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription . This process is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs), and is associated with multiple diseases .

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c1-13-8-9-16(10-14(13)2)27(24,25)20-17(15-6-4-3-5-7-15)11-21-18(22)12-26-19(21)23/h3-10,17,20H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXKNMQUMDJIDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2636012.png)

![6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide](/img/structure/B2636017.png)

![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)

![2-{2-[(Tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2636020.png)

![2,4,7,8-Tetramethyl-6-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636024.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636028.png)